molecular formula C12H11ClN4O2S B287706 N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide

N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide

Cat. No. B287706
M. Wt: 310.76 g/mol
InChI Key: ZMESJBAPIVMGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in cancer cell growth and proliferation, as well as by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacterial strains, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide in lab experiments is its potential to exhibit multiple biological activities. However, its limited solubility in water can pose a challenge in certain experiments.

Future Directions

Future research directions for N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide include exploring its potential use as a therapeutic agent for cancer and infectious diseases, investigating its mode of action at the molecular level, and improving its solubility and bioavailability for better efficacy. Additionally, its potential use in material science and agriculture can also be further explored.

Synthesis Methods

The synthesis of N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide involves the reaction of 4-chlorophenol with 2-chloro-6-(methylsulfanyl)pyrimidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with formic acid hydrazide to obtain the final product.

Scientific Research Applications

N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been investigated for its potential use in the synthesis of metal-organic frameworks.

properties

Product Name

N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide

Molecular Formula

C12H11ClN4O2S

Molecular Weight

310.76 g/mol

IUPAC Name

N-[[6-(4-chlorophenoxy)-2-methylsulfanylpyrimidin-4-yl]amino]formamide

InChI

InChI=1S/C12H11ClN4O2S/c1-20-12-15-10(17-14-7-18)6-11(16-12)19-9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,18)(H,15,16,17)

InChI Key

ZMESJBAPIVMGBX-UHFFFAOYSA-N

SMILES

CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)Cl)NNC=O

Canonical SMILES

CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)Cl)NNC=O

Origin of Product

United States

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